(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
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Description
(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is a synthetic compound that has been widely used in scientific research. It is a type of pyrrolidine-based compound that has shown promising results in various applications.
Scientific Research Applications
Efficient Synthesis and Stereochemistry
An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from 3-cyclohexene-1-carboxylic acid demonstrates the importance of stereochemistry in the synthesis of complex molecules. This process involves a Mitsunobu reaction and base-catalyzed epimerization, highlighting the compound's role in the synthesis of stereoisomers used as intermediates in pharmaceutical development (Xin Wang et al., 2017).
Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)
The practical synthesis of optically active trans-tert-butyl-2-aminocyclopentylcarbamate showcases its utility as a scaffold for chiral ligands and as a modified backbone unit for PNAs. This synthesis process emphasizes the compound's application in creating molecular tools for biochemistry and molecular biology research (Qun Xu & D. Appella, 2006).
Intermediate in the Synthesis of Natural Products
(R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate serves as an intermediate in the synthesis of natural products like jaspine B, showcasing its role in the production of compounds with potential therapeutic applications. This process involves multiple steps, including esterification and protection/deprotection strategies, underscoring the complexity of synthesizing biologically active natural products (L. Tang et al., 2014).
Catalyst in Organic Synthesis
The role of tert-butylcarbene generated from tert-butylcarbamate derivatives in various solvents demonstrates its utility in organic synthesis, particularly in favoring certain products over others based on solvent interactions. This research provides insights into how solvents can influence the reactivity and outcomes of chemical reactions, which is crucial for developing more efficient and selective synthetic processes (Rebecca T. Ruck & Maltland Jones, 1998).
properties
IUPAC Name |
tert-butyl N-[(3R)-1-cyclohexylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMMRQDSKAHST-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate |
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